2-Methyl-5-(furfurylthio)pyrazine
Description
Properties
CAS No. |
59303-08-1 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-5-methylpyrazine |
InChI |
InChI=1S/C10H10N2OS/c1-8-5-12-10(6-11-8)14-7-9-3-2-4-13-9/h2-6H,7H2,1H3 |
InChI Key |
ZOIHGSRXHYKLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)SCC2=CC=CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Furfurylthio Pyrazine
Synthetic Pathways and Reaction Mechanisms for 2-Methyl-5-(furfurylthio)pyrazine Synthesis
The construction of this compound can be approached through several synthetic routes. These pathways primarily focus on the efficient formation of the thioether linkage and ensuring the correct substitution pattern on the pyrazine (B50134) ring.
Nucleophilic Substitution Approaches for C-S Bond Formation
Nucleophilic substitution is a cornerstone for creating the C-S bond in this compound. This approach typically involves the reaction of a sulfur-based nucleophile with an electrophilic pyrazine derivative or vice versa.
One common strategy employs furfuryl mercaptan (also known as 2-furylmethanethiol) as the nucleophile. The thiol group (-SH) of furfuryl mercaptan can be deprotonated using a suitable base to form a highly nucleophilic thiolate anion. This anion then attacks an electrophilic carbon on a methylpyrazine ring. For this to occur, the methylpyrazine precursor must possess a good leaving group, such as a halogen (Cl, Br), at the desired position. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate displaces the leaving group on the aromatic pyrazine ring.
Alternatively, the roles can be reversed. A pyrazine-thiol derivative can act as the nucleophile, reacting with an electrophilic furfuryl derivative like furfuryl chloride. However, the former approach is more common due to the relative availability and reactivity of the precursors. The synthesis of other sulfur-containing heterocyclic compounds often utilizes the reaction between 2-furfuryl mercaptan and an alkyl halide, such as ethyl chloroacetate, which proceeds efficiently to form a new C-S bond. researchgate.netechemcom.com This same principle applies to the synthesis of the target pyrazine.
Condensation Reactions Involving Pyrazine and Furfuryl Mercaptan Derivatives
Condensation reactions are fundamental to the formation of the pyrazine ring itself rather than the direct coupling of a pre-formed pyrazine and furfuryl mercaptan. researchgate.net Pyrazines are often formed through the dimerization and subsequent oxidation of α-aminoketone intermediates. researchgate.net These precursors are readily generated from the Maillard reaction between reducing sugars and amino acids. researchgate.nettandfonline.com
For instance, the reaction of an amino acid with a dicarbonyl compound (from sugar fragmentation) can lead to an α-aminocarbonyl. Two molecules of this intermediate can then condense to form a dihydropyrazine (B8608421), which oxidizes to the stable aromatic pyrazine. researchgate.netisnff-jfb.com The specific substituents on the final pyrazine ring, such as a methyl group, are determined by the structure of the initial amino acid and sugar precursors. nih.gov
While the pyrazine ring is formed via condensation, the furfurylthio group is typically introduced in a separate step via substitution, as described previously. The entire molecule can be formed in a one-pot system, such as during the roasting of coffee, where precursors for both the pyrazine ring (amino acids, sugars) and the furfurylthiol moiety (furan derivatives, sulfur-containing amino acids like cysteine) are present and react through a complex network of Maillard and Strecker degradation reactions. researchgate.netisnff-jfb.com However, for targeted chemical synthesis, a direct condensation between a methylpyrazine derivative and furfuryl mercaptan is not a standard approach.
Chemo- and Regioselectivity in this compound Synthesis
Achieving the correct regiochemistry—the placement of the furfurylthio group at the C-5 position of 2-methylpyrazine (B48319)—is a significant synthetic challenge. The 2-methylpyrazine ring has three potential sites for substitution (C-3, C-5, and C-6). The electronic nature of the ring and the reaction conditions dictate the final product distribution.
The methyl group at C-2 is weakly electron-donating, which can influence the reactivity of the other positions. Direct substitution reactions on a 2-halopyrazine with furfuryl mercaptan can often lead to a mixture of isomers, making purification difficult and reducing the yield of the desired this compound isomer. Indeed, commercially available products are often sold as a mixture of 2-methyl-3-, 5-, and 6-(furfurylthio)pyrazine. nih.govthegoodscentscompany.comfemaflavor.org One analysis of a commercial mixture reported the isomeric distribution to be predominantly the 2,3- and 2,6-isomers, with only trace amounts of the 2,5-isomer, highlighting the regioselectivity challenge. thegoodscentscompany.com
To control the regioselectivity, advanced synthetic methods can be employed. One such method involves the directed ortho-metalation (DoM) of the pyrazine ring. For example, in related systems, deprotonation of a substituted pyrazine using a strong base like n-butyllithium (n-BuLi) can generate a specific lithiated intermediate. mdpi.com This intermediate can then react with an electrophilic sulfur source to install the thioether at a defined position. Precise control of reaction temperature and reagents is critical for achieving high regioselectivity in these types of transformations.
Precursor Chemistry in the Synthesis of this compound
The successful synthesis of the target molecule is critically dependent on the availability and purity of its key precursors: a furfuryl mercaptan derivative and a methylpyrazine derivative.
Utilization of Furfuryl Mercaptan Derivatives
Furfuryl mercaptan is the key precursor that provides the furan (B31954) and sulfur components of the final molecule. It is known for its potent, coffee-like aroma and is a crucial ingredient in flavor chemistry. ift.co.za
The synthesis of furfuryl mercaptan can be achieved through several established methods. A common laboratory and industrial preparation involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of a strong acid like hydrochloric acid. echemcom.comorgsyn.org This reaction proceeds through the formation of an intermediate S-2-furfurylisothiourea, which is then hydrolyzed, typically using a strong base like sodium hydroxide, to yield the final furfuryl mercaptan product. orgsyn.org Another pathway involves the reduction of 2-furfuryl disulfide. orgsyn.org It can also be generated from the reaction of furfural (B47365) with ammonium (B1175870) hydrosulfide. orgsyn.org In food systems, furfuryl mercaptan is formed naturally during thermal processing through the Maillard reaction, involving the interaction of pentose (B10789219) sugars (like arabinose) and sulfur-containing amino acids. researchgate.net
| Precursor for Furfuryl Mercaptan | Reagents/Conditions | Reference |
|---|---|---|
| Furfuryl Alcohol | Thiourea, Hydrochloric Acid, then Sodium Hydroxide | echemcom.comorgsyn.org |
| Furfural | Ammonium Hydrosulfide | orgsyn.org |
| 2-Furfuryl Disulfide | Reduction | orgsyn.org |
| L-Arabinose and Cysteine | Maillard Reaction (Thermal Processing) | researchgate.net |
Role of Methylpyrazine Precursors
Methylpyrazines are widely found in fermented and roasted foods and are typically formed from biological or thermal reactions. nih.govupm.edu.my Their biosynthesis often involves microorganisms, such as Bacillus subtilis, which can produce precursors like acetoin (B143602) (3-hydroxy-2-butanone) and ammonia (B1221849). upm.edu.mynih.gov These precursors can then react to form alkylpyrazines. Specific amino acids also serve as key precursors; for example, L-serine can lead to the formation of methylpyrazine, while L-threonine can yield dimethyl- and trimethylpyrazines. nih.gov
In chemical synthesis, pyrazines can be generated by heating amino acids with sugars. nih.gov The condensation of α-dicarbonyl compounds with diamines is also a classic method for pyrazine synthesis. For methylpyrazine specifically, the condensation of precursors like aminoacetone is a key step. isnff-jfb.com For targeted synthesis of this compound, a functionalized 2-methylpyrazine, such as 2-chloro-5-methylpyrazine (B1367138) or 2-methyl-5-bromopyrazine, would serve as the immediate precursor for the C-S bond-forming reaction.
| Precursor for Methylpyrazines | Reaction/Process | Resulting Pyrazine Type | Reference |
|---|---|---|---|
| Acetoin and Ammonia | Biosynthesis (e.g., by Bacillus subtilis) | Alkylpyrazines | upm.edu.mynih.gov |
| L-Serine | Chemical Synthesis (Heating) | Methylpyrazine, Ethylpyrazine | nih.gov |
| L-Threonine | Chemical Synthesis (Heating) | Dimethylpyrazine, Trimethylpyrazine | nih.gov |
| Aminoacetone | Condensation | Methylpyrazine | isnff-jfb.com |
| Pyruvate | Biosynthesis (proposed pathway) | Tetramethylpyrazine | nih.gov |
Isomeric Considerations and Positional Specificity in this compound Derivatives
Commercially available this compound is often supplied as a mixture of isomers. The position of the methyl and furfurylthio groups on the pyrazine ring significantly influences the molecule's properties and, consequently, its sensory characteristics and reactivity. The most common isomers found in commercial preparations are detailed in the table below.
| Isomer Name | Position of Methyl Group | Position of Furfurylthio Group | Typical Abundance |
| 2-Methyl-3-(furfurylthio)pyrazine | 2 | 3 | Major component (e.g., ~70%) thegoodscentscompany.com |
| This compound | 2 | 5 | Trace component thegoodscentscompany.com |
| 2-Methyl-6-(furfurylthio)pyrazine | 2 | 6 | Minor component (e.g., ~29%) thegoodscentscompany.com |
This table illustrates a typical isomeric distribution found in commercial samples. The exact composition can vary between suppliers.
The positional arrangement of the substituents on the pyrazine ring dictates the electronic environment of the molecule. Theoretical studies on substituted pyrazines have shown that altering the substitution pattern can significantly impact properties such as the HOMO-LUMO energy gap and intramolecular charge transfer. For instance, research on carbazole-pyrazine isomers has demonstrated that different substitution positions lead to distinct aggregation behaviors and nonlinear optical properties. acs.org
In the context of this compound and its isomers, the relative positions of the electron-donating methyl group and the sulfur-containing substituent influence the nucleophilicity of the nitrogen atoms in the pyrazine ring and the reactivity of the ring's carbon atoms. Studies on the prototropic reactions of dimethylpyrazines have indicated that adjacent methyl groups are more reactive than non-adjacent ones. cdnsciencepub.com This suggests that the reactivity of the methyl group in the 2,3-isomer may differ from that in the 2,5- and 2,6-isomers. Furthermore, the differentiation of positional isomers of substituted pyrazine N-oxides has been successfully achieved using mass spectrometry by complexation with metal ions, a technique that exploits the subtle differences in the electronic and steric environment of the isomers. conicet.gov.arresearchgate.net This highlights the importance of positional specificity in analytical and derivatization contexts.
Investigation of Chemical Reactivity and Derivatization Strategies for this compound
The chemical reactivity of this compound is primarily governed by the functionalities present: the pyrazine ring, the thioether linkage, and the furan moiety. While specific studies on the derivatization of this particular compound are limited, its reactivity can be inferred from the known chemical behavior of related pyrazines, thioethers, and furans.
The pyrazine ring itself is a π-deficient system, which makes it susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or upon quaternization of one of the nitrogen atoms. Conversely, the methyl group can undergo reactions such as oxidation or halogenation under appropriate conditions.
The thioether (sulfide) linkage is a key site for chemical modification. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the polarity and sensory properties of the molecule. The sulfur atom also possesses nucleophilic character, allowing for alkylation to form sulfonium (B1226848) salts.
Derivatization strategies are often employed for analytical purposes, particularly for enhancing detectability in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS). For sulfur-containing compounds, including thiols and thioethers, various derivatization reagents are utilized to improve volatility, thermal stability, and chromatographic separation.
| Derivatization Reagent | Target Functional Group | Purpose |
| Pentafluorobenzyl bromide (PFBBr) | Thiol group (after potential cleavage) | Enhances electron capture detection in GC. nih.gov |
| Alkylating agents (e.g., CH₃I) | Thioether sulfur | Forms sulfonium salts, useful for mass spectrometry analysis. nih.gov |
| Silylating agents (e.g., MTBSTFA) | Active hydrogens (if present after modification) | Increases volatility and thermal stability for GC analysis. greyhoundchrom.com |
This table presents common derivatization reagents applicable to the functional groups present in or potentially derived from this compound.
Selective derivatization can also be a tool to stabilize otherwise reactive moieties during analysis. For instance, the derivatization of volatile thiols with reagents like PFBBr has been shown to prevent their degradation during analytical procedures. nih.gov While this compound is a thioether, reactions that might cleave the sulfur-carbon bond could generate a thiol, which would then be amenable to such derivatization.
The development of derivatization methods is crucial for the accurate quantification and structural elucidation of trace flavor compounds in complex matrices. Strategies combining extraction and derivatization, such as solid-phase microextraction (SPME) with on-fiber derivatization, offer enhanced sensitivity and automation. mdpi.com
Sophisticated Analytical Techniques for the Characterization and Quantification of 2 Methyl 5 Furfurylthio Pyrazine
Chromatographic Separations Coupled with Mass Spectrometry
Chromatographic techniques are fundamental in separating complex mixtures into individual components. When coupled with mass spectrometry, they provide a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Methyl-5-(furfurylthio)pyrazine. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Research has shown that GC-MS is effective in identifying pyrazines in various matrices. For instance, in the analysis of roasted flavors, GC-MS has been instrumental in identifying key pyrazine (B50134) compounds. semanticscholar.org The retention time, which is the time it takes for a compound to travel through the column, and the mass spectrum are used for positive identification. For this compound, specific ions in its mass spectrum would be monitored for accurate identification and quantification.
Table 1: GC-MS Parameters for Pyrazine Analysis
| Parameter | Typical Value/Condition |
| Column Type | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Ramped temperature program (e.g., 40 °C held for 2 min, then ramped to 280 °C at 5 °C/min) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (ToF) |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Pyrazine Analysis
For compounds that are less volatile or thermally labile, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a powerful alternative to GC-MS. mdpi.comresearchgate.net UPLC utilizes smaller stationary phase particles, resulting in higher resolution and faster analysis times compared to traditional HPLC. mdpi.comresearchgate.net Coupled with a tandem mass spectrometer (MS/MS), this technique provides exceptional selectivity and sensitivity.
In the context of pyrazine analysis, UPLC-MS/MS has been successfully employed for the simultaneous determination of multiple pyrazine compounds in complex samples like soy sauce aroma type Baijiu and sauce-flavor Baijiu. mdpi.comnih.govresearchgate.netuq.edu.au The method involves separating the pyrazines on a reversed-phase column followed by detection using multiple reaction monitoring (MRM) mode in the mass spectrometer. This mode allows for the highly specific detection and quantification of target compounds, even at very low concentrations. uq.edu.au
Table 2: UPLC-MS/MS Parameters for Pyrazine Analysis
| Parameter | Typical Value/Condition |
| Column Type | C18 reversed-phase column |
| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QToF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Spectroscopic and Spectrometric Approaches
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structures. It is based on the principle that atomic nuclei with a non-zero spin will absorb and re-emit electromagnetic radiation when placed in a magnetic field. The resulting spectrum provides detailed information about the chemical environment of each nucleus, allowing for the precise assignment of the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. For instance, one would expect to see bands for C-H stretching and bending in the pyrazine and furan (B31954) rings, C=N stretching in the pyrazine ring, C-O-C stretching of the furan ring, and C-S stretching of the thioether linkage. semanticscholar.orghilarispublisher.comresearchgate.netrsc.org These characteristic bands can be used for the identification and characterization of the compound. semanticscholar.orghilarispublisher.comresearchgate.netrsc.org
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
| C=N stretch (pyrazine ring) | 1600 - 1500 |
| C=C stretch (aromatic rings) | 1500 - 1400 |
| C-O-C stretch (furan ring) | 1250 - 1050 |
| C-S stretch (thioether) | 700 - 600 |
Olfactometric Methodologies in Flavor Research
Olfactometry is a sensory technique used to assess the odor of a substance. In flavor research, it is often coupled with gas chromatography (GC-O) to identify the specific compounds responsible for the aroma of a sample. imreblank.chlu.sepfigueiredo.orgresearchgate.net
In a GC-O system, the effluent from the GC column is split, with one portion going to a detector (like a mass spectrometer) and the other to a sniffing port. pfigueiredo.org A trained panelist sniffs the effluent and records the time and description of any detected odors. By correlating these odor events with the peaks from the detector, the compounds responsible for specific aromas can be identified. researchgate.net
Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Detection
Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for pinpointing which volatile compounds in a sample are "aroma-active" or odorous. In a GC-O system, the effluent from the gas chromatograph column is split, with one portion directed to a conventional detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist assesses the odor. pfigueiredo.org This allows for the direct correlation of an instrumental signal with a specific aroma perception.
GC-O is essential for screening the numerous volatile compounds present in a food extract to identify those that actually contribute to the aroma. imreblank.ch For sulfur-containing compounds and pyrazines, which are often powerful odorants, GC-O helps to distinguish them from non-odorous volatile components. For instance, in the analysis of meat-like flavorings, GC-O is used to detect key odor-active compounds. imreblank.ch A study on baijiu utilized GC-O analysis and detected a distinct odor zone with a roasted sesame seed character, which was subsequently identified as arising from 2-furfurylthiol, a compound structurally related to this compound. frontiersin.org
To determine the most potent highly volatile odorants that might be lost during extract concentration, GC-O can be applied to the analysis of decreasing headspace volumes of a sample, a technique known as Gas Chromatography-Olfactometry of Headspace (GCOH). oup.com
Aroma Extract Dilution Analysis (AEDA) in Odorant Impact Assessment
The table below presents examples of FD factors for potent odorants identified in food products, illustrating how AEDA ranks their sensory impact. While specific data for this compound is sparse due to its typical presence as a trace isomer, the data for related pyrazines and sulfur compounds highlight the utility of the technique.
Table 1: Flavor Dilution (FD) Factors of Selected Aroma Compounds in Food Matrices Determined by AEDA
| Compound | Food Matrix | FD Factor | Odor Description | Reference |
|---|---|---|---|---|
| 2-Furfurylthiol | Meat-like Flavoring | 8192 | Savory | imreblank.ch |
| 2-Methyl-3-furanthiol (B142662) | Meat-like Flavoring | 4096 | Savory | imreblank.ch |
| Trimethylpyrazine | Meat-like Flavoring | 1024 | Grilled | imreblank.ch |
| 2-Ethyl-3,5-dimethylpyrazine | Coffee | High | Nutty, Roasted | pfigueiredo.org |
| 2,3-Diethyl-5-methylpyrazine | Coffee | High | Nutty, Roasted | pfigueiredo.org |
Advanced Sample Preparation and Enrichment Techniques
The low concentration of this compound in most samples necessitates effective preparation and enrichment techniques to isolate it from the complex matrix and concentrate it for analysis.
Several methods are employed for the extraction of volatile and semi-volatile sulfur compounds and pyrazines from food:
Solid-Phase Microextraction (SPME) : This is a widely used, solvent-free technique for extracting volatile compounds. frontiersin.org A fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample (HS-SPME) or immersed directly in a liquid sample. frontiersin.org The analytes adsorb to the fiber and are then thermally desorbed into the GC injector. The choice of fiber coating is critical for efficient extraction. frontiersin.org For meaty aromas, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. lu.se Optimization of parameters like incubation time, temperature, and salt content is crucial for maximizing extraction efficiency. lu.seresearchgate.net
Simultaneous Distillation-Extraction (SDE) : In this classic technique, a sample is boiled with water, and the steam is passed through an organic solvent. The volatile compounds are simultaneously distilled and extracted into the solvent. imreblank.ch A modification, SDE under static vacuum, allows for extraction at lower temperatures (e.g., 35°C), which is crucial for preventing the formation of artifacts and preserving the authentic aroma profile of heat-sensitive compounds. imreblank.ch
Solid Phase Extraction (SPE) : SPE is another common technique used for sample cleanup and concentration. The sample is passed through a cartridge containing a solid adsorbent. Interfering compounds can be washed away, and the target analytes are then eluted with a small volume of solvent. frontiersin.org
These enrichment methods are often combined with GC-O and GC-MS to provide a comprehensive characterization of trace aroma compounds like this compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,3,5-Trimethylpyrazine (B81540) |
| 2,3-Diethyl-5-methylpyrazine |
| 2-Ethyl-3,5-dimethylpyrazine |
| 2-Furfurylthiol |
| 2-Methyl-3-furanthiol |
| This compound |
Mechanistic Elucidation of 2 Methyl 5 Furfurylthio Pyrazine Formation and Degradation in Biological and Chemical Systems
Non-Enzymatic Formation Pathways: Maillard Reaction Contributions
The Maillard reaction, a form of non-enzymatic browning, is a primary route for the formation of a vast array of flavor compounds, including pyrazines. This reaction occurs between amino acids and reducing sugars at elevated temperatures. mdpi.comscispace.com
Role of Reducing Sugars and Amino Acid Precursors in Pyrazine (B50134) Formation
The interaction between reducing sugars and amino acids is fundamental to the Maillard reaction and subsequent pyrazine formation. mdpi.com The type of sugar and amino acid dictates the resulting flavor compounds. mdpi.comnih.gov For instance, the reaction between glucose and amino acids like alanine (B10760859) can lead to the formation of various alkylpyrazines. imreblank.ch Pyrazines are typically formed through the condensation of two α-aminocarbonyl compounds, which then oxidize to form the stable pyrazine ring. researchgate.net
The initial step involves the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming a Schiff base. This unstable intermediate then rearranges to a more stable Amadori product. nuft.edu.ua Depending on the pH, the Amadori product can undergo different degradation pathways. nuft.edu.uakosfaj.org
Table 1: Influence of Reactants on Pyrazine Formation
| Reactant Type | Role in Pyrazine Formation | Key Intermediates |
| Reducing Sugars | Provide the carbon backbone for the pyrazine ring and its substituents. | Glycosylamines, Amadori products, α-dicarbonyl compounds. mdpi.comnuft.edu.ua |
| Amino Acids | Serve as the nitrogen source for the pyrazine ring and can contribute to side-chain formation. | α-aminocarbonyl compounds, Strecker aldehydes. imreblank.chresearchgate.net |
Contribution of Furfural (B47365) and Hydrogen Sulfide (B99878) in Thiol Formation
The "furfurylthio" moiety of 2-Methyl-5-(furfurylthio)pyrazine originates from the reaction of furfural with a sulfur source, typically hydrogen sulfide (H₂S). researchgate.netresearchgate.net Furfural itself is a product of the degradation of pentose (B10789219) sugars during the Maillard reaction. nuft.edu.ua Hydrogen sulfide can be generated from the thermal degradation of sulfur-containing amino acids like cysteine. researchgate.netnih.gov The reaction between furfural and H₂S can lead to the formation of 2-furanmethanethiol (furfurylthiol), a key intermediate. researchgate.netresearchgate.net
Studies have shown that the presence of cysteine can significantly influence the formation of sulfur-containing compounds. nih.govnih.gov For example, in model systems, the reaction of cysteine with reducing sugars has been shown to produce 2-furfurylthiol. nih.gov
Strecker Degradation Products and Their Involvement in Pyrazine Synthesis
Strecker degradation is a crucial set of reactions within the Maillard pathway that involves the interaction of α-dicarbonyl compounds (formed from sugar degradation) with amino acids. mdpi.com This process leads to the formation of Strecker aldehydes, which contribute to the aroma profile, and α-aminoketones. scispace.com These α-aminoketones are key precursors for pyrazine formation. researchgate.net
The condensation of two α-aminoketone molecules forms a dihydropyrazine (B8608421) intermediate, which can then be oxidized to a stable pyrazine. researchgate.netresearchgate.net The specific Strecker aldehyde and α-aminoketone formed depend on the initial amino acid, thus influencing the final substitution pattern of the pyrazine ring.
Influence of Thermal Processing Parameters on Formation Dynamics
Thermal processing parameters such as temperature and time have a significant impact on the rate and pathway of the Maillard reaction, and consequently on the formation of this compound. mdpi.com Higher temperatures generally accelerate the reaction, leading to a greater production of volatile compounds, including pyrazines. mdpi.comresearchgate.net
The pH of the reaction environment also plays a critical role. Alkaline conditions tend to favor the formation of pyrazines. researchgate.netisnff-jfb.com The concentration of reactants, including sugars and amino acids, also directly influences the yield of pyrazine compounds. mdpi.com
Table 2: Effect of Thermal Processing on Pyrazine Formation
| Parameter | Effect on Formation |
| Temperature | Higher temperatures generally increase the rate of pyrazine formation. mdpi.comresearchgate.net |
| Time | Longer reaction times can lead to increased yields, up to a certain point. mdpi.com |
| pH | Alkaline conditions (higher pH) favor pyrazine formation. researchgate.netisnff-jfb.com |
Biological and Enzymatic Routes in this compound Biosynthesis
In addition to non-enzymatic chemical reactions, microbial metabolism can also contribute to the formation of this compound, particularly in fermented foods and beverages. nih.govresearchgate.net
Microbial Metabolism and Biotransformation Pathways in Fermented Systems
Certain microorganisms, including bacteria and yeasts, are capable of producing pyrazines and their precursors. nih.gov For instance, some bacterial species like Bacillus subtilis have been shown to produce alkylpyrazines. researchgate.net The metabolic pathways involved often parallel the chemical reactions of the Maillard reaction, utilizing microbial enzymes to catalyze specific steps.
Precursor Bioconversion and Enzyme-Catalyzed Reactions
The formation of this compound in biological systems is a complex process that can involve both non-enzymatic and enzymatic pathways. While the Maillard reaction between reducing sugars and amino acids is a primary non-enzymatic route for the formation of the pyrazine skeleton, specific microorganisms and their enzymes can play a crucial role in the synthesis of alkylpyrazines, which are precursors to the final compound.
Certain bacteria, such as Bacillus subtilis, are known to produce alkylpyrazines through enzymatic processes. For instance, the enzyme L-threonine-3-dehydrogenase is instrumental in the synthesis of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540). asm.org This enzymatic production of the pyrazine core is a key step in the bioconversion pathway.
The subsequent addition of the furfurylthio group is thought to occur through the reaction of a suitable pyrazine precursor with sulfur-containing compounds. The presence of glutathione (B108866) and its constituent amino acids, particularly cysteine, has been shown to promote the formation of sulfur-containing volatile compounds. nih.govacs.org It is proposed that cysteine can degrade to release hydrogen sulfide and other reactive sulfur species, which can then react with furan (B31954) derivatives to form a furfurylthiol moiety. This moiety can then undergo a nucleophilic substitution reaction with a reactive methylpyrazine derivative to yield this compound.
The table below summarizes the key precursors and enzymes involved in the proposed bioconversion pathway.
| Component | Role in Formation | Relevant Research Findings |
| L-Threonine | Precursor for the pyrazine ring | Bacillus subtilis utilizes L-threonine to produce 2,5-dimethylpyrazine. asm.org |
| Reducing Sugars | Precursor for the pyrazine ring (Maillard reaction) | General pathway for the formation of the pyrazine skeleton in food systems. |
| Cysteine | Source of the sulfur atom and furfurylthiol moiety | Promotes the formation of sulfur-containing volatile compounds through its degradation products. nih.govacs.org |
| Furan Derivatives | Precursor for the furfuryl group | Formed from the degradation of carbohydrates. researchgate.net |
| L-threonine-3-dehydrogenase | Enzyme catalyzing pyrazine formation | Key enzyme in the synthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine in B. subtilis. asm.org |
Degradation Mechanisms of this compound
The stability of this compound is influenced by environmental factors such as heat, oxygen, and moisture. Its degradation can proceed through several mechanisms, primarily thermal and oxidative degradation, as well as hydrolytic pathways. These processes lead to the breakdown of the molecule and the formation of various smaller, often volatile, molecular fragments.
Thermal and Oxidative Degradation Processes
Exposure of this compound to high temperatures can initiate thermal degradation, leading to the cleavage of its chemical bonds. Studies on related sulfur-containing pyrazine complexes have shown that thermal decomposition can result in the release of the pyrazine ring and sulfur oxides. researchgate.net The thioether bond is particularly susceptible to thermal stress.
Oxidative degradation is another significant pathway for the breakdown of this compound. The sulfur atom in the furfurylthio group is prone to oxidation, which can lead to the formation of various oxidized sulfur species. A common oxidative degradation pathway for thiol-containing flavor compounds is the formation of disulfides. nih.gov In the case of this compound, oxidation could potentially lead to the formation of a disulfide-linked pyrazine dimer. Reactive oxygen species can accelerate this process.
The table below outlines the potential degradation products resulting from thermal and oxidative stress.
| Degradation Process | Potential Degradation Products | General Observations |
| Thermal Degradation | 2-Methylpyrazine (B48319), Furfuryl mercaptan, Furan, Hydrogen sulfide | Cleavage of the thioether bond is a primary event. |
| Oxidative Degradation | Bis(2-methylpyrazin-5-yl) disulfide, 2-Methyl-5-(furfurylsulfinyl)pyrazine, 2-Methyl-5-(furfurylsulfonyl)pyrazine | The sulfur atom is the primary site of oxidation. |
Hydrolytic Pathways and Resultant Molecular Fragments
Hydrolysis, the reaction with water, presents another degradation route for this compound, particularly under certain conditions such as the presence of catalysts or at elevated temperatures and pressures. The thioether linkage is the most probable site for hydrolytic cleavage.
The hydrolysis of thioethers can be mediated by transition metals, leading to the cleavage of the carbon-sulfur bond to produce an alcohol (or phenol) and a thiol. acs.org In the case of this compound, this would result in the formation of 2-methyl-5-mercaptopyrazine and furfuryl alcohol. Furthermore, studies on the hydrolysis of thiophenes at high temperatures and pressures have shown the production of hydrogen sulfide and various organic compounds. bohrium.com
It is also anticipated that the sulfur atom in this compound can be metabolized in biological systems through oxidation to form more water-soluble compounds like sulfenic, sulfinic, and sulfonic acids. inchem.org
The following table details the likely molecular fragments resulting from hydrolytic pathways.
| Hydrolytic Pathway | Resultant Molecular Fragments | Conditions Favoring Pathway |
| C-S Bond Cleavage | 2-Methyl-5-mercaptopyrazine, Furfuryl alcohol | Presence of transition metal catalysts, high temperature, and pressure. |
| Oxidative Hydrolysis | 2-Methyl-5-pyrazinesulfenic acid, 2-Methyl-5-pyrazinesulfinic acid, 2-Methyl-5-pyrazinesulfonic acid | Biological metabolism. inchem.org |
Research Applications and Functional Roles of 2 Methyl 5 Furfurylthio Pyrazine in Diverse Scientific Disciplines
Impact in Flavor Chemistry and Sensory Science
Characterization of Specific Aroma Notes and Sensory Contributions
2-Methyl-5-(furfurylthio)pyrazine is renowned for its complex and potent aroma profile. It is primarily associated with roasted, nutty, and savory notes. imreblank.choup.com At a concentration of just 0.10% in dipropylene glycol, it is described as having sulfurous, nutty, roasted coffee, and cooked meat characteristics. flavscents.comthegoodscentscompany.com This combination of scents makes it a crucial component in recreating the aromas of thermally processed foods.
The sensory contributions are highly sought after for applications in coffee, nuts, and meat products. tzrunlong.comresearchgate.net Different suppliers and researchers have described its odor with slight variations, including coffee and sesame seed oil, roasted coffee, and gingili (sesame), highlighting its multifaceted roasted character. thegoodscentscompany.com
Table 1: Sensory Descriptors of this compound
| Descriptor | Context/Source |
| Coffee, Roasted, Nutty | General Aroma Profile |
| Cooked Meaty, Sulfurous | General Aroma Profile flavscents.comthegoodscentscompany.com |
| Savory | FEMA Flavor Profile imreblank.choup.com |
| Roasted Sesame | Product Application Scope tzrunlong.comresearchgate.net |
Examination of Synergistic and Antagonistic Interactions with Other Volatile Compounds
In studies on heat-processed beef flavor, a dynamic relationship was observed during storage. The initial characteristic beef aroma was attributed to compounds including 2-methyl-3-furanthiol (B142662) and 2-furfurylthiol. As storage progressed, the intensity of this aroma weakened, while an increase in compounds like 2-ethyl-3,5-dimethyl-pyrazine correlated with a rise in spice, burnt, and sauce-like notes, demonstrating a complex interaction and evolution of flavor over time. imreblank.ch
Role as a Key Aroma Compound in Food Matrices (e.g., Coffee, Roasted Meats, Baked Goods, Popcorn)
The distinctive aroma profile of this compound and its isomers makes them indispensable in defining the character of numerous food products.
Coffee: This compound is a quintessential component of coffee's aroma, contributing significantly to its characteristic roasted quality. nih.govmdpi.comresearchgate.net Furans and pyrazines are the most abundant classes of volatile compounds in coffee, and their interaction, particularly with sulfur-containing compounds, is crucial for the development of key aroma notes. thegoodscentscompany.com
Roasted Meats: The "cooked meaty" aspect of its sensory profile makes it a vital contributor to the flavor of roasted and processed meats. flavscents.comthegoodscentscompany.comtzrunlong.com
Baked Goods: It is permitted for use as a food spice in baked goods, where its roasted and nutty notes enhance the perception of a freshly baked character. nih.gov
Popcorn: While direct attribution is less common, related pyrazines such as 2-acetyl pyrazine (B50134) are key components of popcorn's aroma, highlighting the importance of the pyrazine chemical class to this specific roasted scent profile. thegoodscentscompany.com
Table 2: Application of this compound in Food Matrices
| Food Matrix | Role and Aroma Contribution |
| Coffee | Contributes signature "roasted" and "nutty" notes; key aroma component. tzrunlong.commdpi.com |
| Roasted Meats | Provides "cooked meat" and "savory" flavors. thegoodscentscompany.comtzrunlong.com |
| Baked Goods | Used as a flavoring to impart roasted notes. nih.gov |
| Popcorn | Related pyrazines are key to the characteristic roasted aroma. thegoodscentscompany.com |
Use as a Quality Marker for Product Authentication and Grading in Beverages (e.g., Baijiu)
In the complex world of distilled spirits, specific volatile compounds can serve as chemical fingerprints to authenticate a product or grade its quality. Pyrazines, including this compound and its relatives, play this role in Chinese Baijiu.
Investigations in Pharmaceutical Research
Beyond its role in flavor, the pyrazine chemical class is being explored for its biological activities, including potential pharmaceutical applications.
Exploration of Antimicrobial Potencies of Pyrazine Derivatives
Research has demonstrated that pyrazine derivatives possess notable antimicrobial properties. Studies have screened various synthesized pyrazine compounds for their in vitro antibacterial and antifungal activities. upm.edu.my
For example, certain pyrazine-2-carbohydrazide (B1222964) derivatives have shown promising antitubercular activity against the M. tuberculosis H37Rv strain and noteworthy antibacterial activity against pathogens like S. aureus and E. coli. mdpi.com Other research has focused on halogenated pyrazine-based chalcones, which exhibited inhibitory effects against Staphylococcus sp. and antifungal activity against Candida glabrata and Trichophyton interdigitale. explorationpub.com Furthermore, some pyrazine carboxamide derivatives have demonstrated significant antibacterial potency against extensively drug-resistant (XDR) S. Typhi. researchgate.net
Volatile organic compounds from the pyrazine family are known for their broad-spectrum antimicrobial activity. One such compound, 2,5-bis(1-methylethyl)-pyrazine, was found to exert a strong DNA damage response at high concentrations and a cell-wall damage response at lower concentrations, suggesting its potential as a bio-based fumigant. These findings collectively underscore the potential of the pyrazine scaffold as a basis for the development of new antimicrobial agents.
Evaluation of Antiviral Activities Associated with Pyrazine Structures
The pyrazine scaffold is a recurring motif in compounds screened for antiviral properties. Numerous studies have explored how modifications to the pyrazine ring can lead to agents with significant antiviral efficacy. These investigations often focus on synthesizing and testing a library of derivatives to understand structure-activity relationships.
For instance, certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides, which contain a pyrazine-like ring system, have demonstrated significant activity against Herpes Simplex Virus-2 (HSV-2) in vitro. cabidigitallibrary.org Similarly, N-acetyl 4,5-dihydropyrazole derivatives have been identified as active against the vaccinia virus. nih.gov Patented research also points to novel pyrazine derivatives with claims of excellent antiviral activity, particularly against influenza virus. google.com
However, a direct evaluation of This compound for antiviral activities has not been documented in the available scientific literature. While its constituent parts, a pyrazine ring and a sulfur-containing furfuryl group, are present in various biologically active molecules, specific antiviral screening data for this compound is not publicly available.
Research into Potential Anticancer Properties
The development of novel anticancer agents is a significant area of medicinal chemistry, and pyrazine derivatives have been a subject of interest in this domain. The structural versatility of the pyrazine core allows for the synthesis of compounds that can interact with various biological targets implicated in cancer. rsc.org
Research has shown that pyrazoline hybrids and pyrazolo[3,4-d]pyrimidine derivatives can exhibit potent cytotoxic activity against cancer cell lines. cabidigitallibrary.orgnih.gov For example, certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides were found to be potent inhibitors of L1210 and P388 leukemia cell growth in vitro. cabidigitallibrary.org The inclusion of a sulfur atom, a feature of This compound , is also a key component in some classes of anticancer compounds where it can influence the molecule's interaction with biological targets. researchgate.net
Despite the general interest in pyrazines and sulfur-containing heterocycles as potential anticancer agents, specific studies on the anticancer properties of This compound are not found in the current body of scientific literature. Its cytotoxicity was evaluated as part of a safety assessment for its use as a food additive, but this did not extend to an investigation of its potential as a therapeutic agent. inchem.org
Studies in Agricultural Chemistry
Pyrazine derivatives are also explored for their potential applications in agriculture, owing to their presence in nature as signaling molecules and defense compounds. adv-bio.com
Development as Candidate Pesticidal Agents
There is a growing interest in using naturally occurring or nature-inspired compounds for crop protection. Pyrazines are produced by some plants as a defense mechanism against herbivores and microbes. adv-bio.com Their characteristic strong odors can act as repellents for pests. Some insects also utilize pyrazines as alarm pheromones, which could potentially be used to disrupt pest behavior. adv-bio.com
Research into the practical application of pyrazines as pesticides has shown some promise. For example, a study on volatile organic compounds from Streptomyces setonii identified 2-ethyl-5-methyl pyrazine as having significant antifungal activity against Ceratocystis fimbriata, the pathogen causing black spot disease in sweet potatoes. nih.gov This suggests that pyrazine structures can serve as scaffolds for developing new, potentially more environmentally benign, fungicides.
Currently, there are no specific studies available that evaluate This compound as a pesticidal agent.
Evaluation as Plant Growth Regulators
While some pyrazine derivatives have been investigated for their effects on plant physiology, information regarding their specific use as plant growth regulators is scarce. One study noted that the application of certain pyrazine derivatives resulted in dark necrosis on plant leaves, suggesting a herbicidal or phytotoxic effect rather than growth promotion.
No research is currently available on the evaluation of This compound as a plant growth regulator.
Applications in Materials Science and Engineering
The electronic properties of the pyrazine ring make it an attractive component for the development of advanced materials. acs.orgmdpi.com
Integration in Conductive Polymer Systems
Pyrazine is an electron-deficient heterocyclic system, and this property is highly valuable in the design of n-type organic semiconductors. acs.org These materials are essential for the fabrication of various electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. rsc.orgscispace.com
Researchers have synthesized and investigated various fused-ring pyrazine derivatives for their potential in electronic applications. These studies have shown that modifying the pyrazine core can effectively tune the material's electron affinity, optical properties, and charge mobility. acs.orgmdpi.com For instance, the integration of pyrazine moieties into π-conjugated polymers has been shown to result in materials with low bandgaps, a desirable characteristic for photovoltaic applications. acs.org
While the potential of the pyrazine scaffold in conductive polymers is well-established, there is no specific research documenting the integration or evaluation of This compound in such systems.
Utilization in Optical Device Development
Currently, there is a lack of specific research literature detailing the direct application or investigation of this compound in the development of optical devices. While this specific compound has not been a subject of study in this field, its constituent chemical groups—pyrazine, furan (B31954), and thioether—are independently areas of significant interest in materials science for optical applications.
Pyrazine Derivatives : Certain pyrazine derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and display technologies. rsc.orgresearchgate.netnih.gov Research has also explored their potential in creating optical waveguides, which are fundamental components for transmitting light in photonic devices. rsc.org
Furan Derivatives : The furan moiety is incorporated into various materials studied for their optical characteristics. These include liquid crystals, organic light-emitting diodes (OLEDs), and materials for photochromic lenses. nih.govbohrium.comchim.it
Thioether Compounds : Polymers containing thioether linkages are being developed for high-performance optical components like camera lenses, valued for properties such as high refractive index, high transparency, and low birefringence. acs.orgacs.orgresearchgate.net
Although these related substance classes show promise, it is important to note that no studies have been published that explicitly evaluate the optical properties or potential of this compound itself for these purposes.
Research into Corrosion Inhibition Properties and Mechanisms
This compound, also referred to in some studies as its isomer 2-Furfurylthio-3-methylpyrazine (FFM), has been identified as a highly effective, eco-friendly corrosion inhibitor, particularly for copper in acidic environments. rsc.orgnih.gov Research demonstrates its prominent anti-corrosion capabilities in sulfuric acid (H₂SO₄) medium across a temperature range of 298 K to 313 K. rsc.orgnih.govrsc.org
Detailed electrochemical experiments have quantified its high efficiency. Potentiodynamic polarization curve results show that at a concentration of 5 mmol/L, the corrosion inhibition efficiency can reach as high as 97.9%. rsc.orgnih.govrsc.org This high level of protection is a significant finding for the preservation of copper in industrial applications where acidic conditions are common.
The mechanism of inhibition involves chemical adsorption of the compound onto the copper surface. rsc.org X-ray photoelectron spectroscopy (XPS) experiments have confirmed that the sulfur (S) and nitrogen (N) atoms within the this compound molecule form stable N-Cu and S-Cu bonds with the copper. rsc.orgnih.gov This chemical bonding creates a durable protective film on the metal. The adsorption process has been found to conform to the Langmuir monolayer adsorption model, indicating that a uniform, single layer of the inhibitor molecules covers the copper surface. rsc.orgnih.gov
The effectiveness of this protective layer is further evidenced by surface morphology tests. After 20 hours of immersion in a sulfuric acid medium containing 5 mmol/L of the inhibitor, the surface of the copper sample remained relatively flat, with a measured roughness value of only 7.84 nm. rsc.orgnih.govrsc.org
Table 1: Corrosion Inhibition Efficiency
| Inhibitor Concentration | Inhibition Efficiency (%) | Temperature (K) | Medium |
|---|---|---|---|
| 5 mmol/L | 97.9% | 298 - 313 | H₂SO₄ |
Data sourced from electrochemical experiments and potentiodynamic polarization curve results. rsc.orgnih.govrsc.org
Table 2: Surface Roughness Analysis
| Condition | Immersion Time (hours) | Surface Roughness (nm) |
|---|---|---|
| 5 mmol/L Inhibitor in H₂SO₄ | 20 | 7.84 |
Data sourced from surface morphology tests. rsc.orgnih.govrsc.org
Theoretical and Computational Chemistry Studies of 2 Methyl 5 Furfurylthio Pyrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. mdpi.comresearchgate.net These methods allow for a detailed understanding of electron distribution and the identification of sites within the molecule that are most likely to participate in chemical reactions.
Density Functional Theory (DFT) for Electron-Rich Sites and Reaction Centers
DFT calculations can be employed to compute various molecular properties that help in understanding the reactivity of 2-Methyl-5-(furfurylthio)pyrazine. These properties, often referred to as global reactivity descriptors, are derived from the energies of the frontier molecular orbitals. mdpi.com
| Descriptor | Definition | Significance for Reactivity |
| Chemical Potential (μ) | The negative of electronegativity, representing the escaping tendency of an electron. | Indicates the general reactivity of the molecule. |
| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution. | A higher value suggests greater stability. |
| Global Softness (S) | The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons. | A higher value suggests greater reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic character of the molecule. |
Table: Global reactivity descriptors calculated using DFT. These parameters provide a quantitative measure of the chemical reactivity of a molecule.
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals. rsc.org The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other species. researchgate.netbohrium.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. rsc.org The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. jmaterenvironsci.com For this compound, the HOMO is likely to be localized on the electron-rich sulfur atom and the furan (B31954) and pyrazine (B50134) rings, while the LUMO may be distributed over the pyrazine ring. bohrium.complos.org
| Molecular Orbital | Significance | Predicted Location in this compound |
| HOMO | Region of highest electron density, prone to electrophilic attack. | Likely localized on the sulfur atom, furan, and pyrazine rings. |
| LUMO | Region of lowest electron density, susceptible to nucleophilic attack. | Likely distributed over the pyrazine ring. |
| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. | A smaller gap suggests higher reactivity. |
Table: Frontier molecular orbitals and their significance in predicting the reactivity of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. These simulations can reveal the accessible conformations of a molecule and the nature of its interactions with its environment.
Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and other molecules, such as water or proteins. These simulations can provide insights into how the molecule is solvated and how it might bind to a receptor site, which is crucial for understanding its flavor properties. plos.org The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the furan ring and the methyl group can participate in hydrophobic interactions. frontiersin.org
Structure-Activity Relationship (SAR) Modeling for Targeted Design and Optimization
Structure-Activity Relationship (SAR) modeling is a key approach in medicinal chemistry and flavor science that aims to correlate the chemical structure of a compound with its biological or sensory activity. For flavor compounds like pyrazines, SAR studies can help in understanding how modifications to the molecular structure affect the perceived aroma and taste.
By systematically altering the structure of this compound and evaluating the resulting changes in its flavor profile, it is possible to build a predictive SAR model. For example, the position and nature of substituents on the pyrazine ring, as well as modifications to the furan and thioether moieties, can significantly impact the compound's aroma.
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties of molecules with their activity. mdpi.com For this compound, descriptors derived from quantum chemical calculations (such as those mentioned in section 6.1.1) can be used to build a QSAR model that predicts its flavor intensity or quality. Such models are valuable for the targeted design of new flavor compounds with desired sensory characteristics.
Emerging Research Directions and Future Perspectives for 2 Methyl 5 Furfurylthio Pyrazine
Development of Novel and Sustainable Synthetic Routes
The industrial synthesis of pyrazine (B50134) derivatives is undergoing a significant transformation towards more sustainable and atom-economical methods. nih.gov Traditional synthetic pathways often require harsh reaction conditions and may generate undesirable byproducts. Consequently, current research is focused on developing greener alternatives. One promising approach involves the use of base-metal catalysts, such as manganese pincer complexes, for the dehydrogenative self-coupling of 2-amino alcohols to create 2,5-substituted pyrazines. nih.gov This method is environmentally benign, with water and hydrogen gas as the only byproducts. nih.gov
Another innovative strategy is the application of tandem post-Ugi cyclization followed by gold(I)-catalyzed annulation, which allows for the regioselective synthesis of highly functionalized pyrazines. acs.org Ortho-lithiation reactions are also being explored for the synthesis of functionalized pyrazines, starting from common intermediates like pyrazine-2,5-dicarboxylic acid. acs.orgcmu.edu While electrophilic halogenation of the pyrazine nucleus is often unsuccessful due to its electron-deficient nature, directed ortho-metalation using specific directing groups has shown promise. cmu.edu The application of these novel synthetic strategies to 2-Methyl-5-(furfurylthio)pyrazine could lead to more efficient and environmentally friendly production processes.
Advanced Methodologies for Trace Analysis and In-Situ Detection
The potent sensory impact of this compound, even at trace levels, necessitates highly sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) remains a cornerstone for the identification and quantification of this and other flavor compounds. mdpi.comnih.gov For the specific detection of sulfur-containing compounds like this compound, specialized detectors such as the sulfur chemiluminescence detector (SCD) and the pulsed flame photometric detector (PFPD) offer enhanced sensitivity and selectivity. mdpi.comfrontiersin.org
Emerging techniques are enabling real-time, in-situ monitoring of flavor formation and release. Proton transfer reaction-mass spectrometry (PTR-MS) is a powerful tool for the real-time analysis of volatile organic compounds without the need for sample preparation, making it suitable for monitoring flavor development during food processing. mdpi.com Furthermore, solid sampling high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (SS-HR-CS-ETAAS) is being investigated for the direct determination of total sulfur in food samples, which could provide a rapid screening method for sulfur-containing flavor compounds. researchgate.net
Below is a table summarizing advanced analytical methodologies:
| Methodology | Principle | Application for this compound | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. | Standard method for identification and quantification. | mdpi.comnih.gov |
| Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) | Highly selective and sensitive detection of sulfur-containing compounds. | Trace analysis due to high sensitivity to sulfur. | frontiersin.org |
| Gas Chromatography-Pulsed Flame Photometric Detector (GC-PFPD) | Selective detection of sulfur and phosphorus compounds. | Cost-effective and selective analysis. | frontiersin.org |
| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | Real-time, direct analysis of volatile organic compounds. | In-situ monitoring of formation during processing. | mdpi.com |
| Solid Sampling High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (SS-HR-CS-ETAAS) | Direct analysis of total sulfur in solid samples. | Rapid screening of sulfur content. | researchgate.net |
Comprehensive Elucidation of Complex Biosynthetic and Degradation Networks
The formation of this compound is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. inchem.orgacs.org Specifically, it is believed to arise from the reaction of sulfur-containing amino acids, such as cysteine, with furan (B31954) derivatives generated from sugar degradation. nih.gov Another proposed pathway involves the reaction of acyloins, which are sugar degradation products, with ammonia (B1221849) released from the decarbonylation of α-amino acids. acs.org
The degradation of pyrazines in the environment is less understood, but microbial pathways are thought to play a significant role. For instance, a strain of Mycobacterium has been shown to degrade 2,3-diethyl-5-methylpyrazine, suggesting that similar enzymatic pathways could be involved in the breakdown of this compound. nih.gov Understanding these degradation networks is crucial for managing the flavor stability of food products and for potential bioremediation applications. nih.gov
Design and Synthesis of Derivatized Compounds for Enhanced Functionality
The versatile pyrazine scaffold is a target for the design and synthesis of new molecules with enhanced or novel functionalities. By modifying the substituents on the pyrazine ring, it is possible to tune the compound's properties for various applications. For example, the introduction of amine or amide groups onto the pyrazine ring has been explored for developing compounds with potential anticancer activities.
Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for predicting the sensory properties of new pyrazine derivatives. univie.ac.at By correlating the chemical structure of a molecule with its biological activity, such as its odor threshold, QSAR models can guide the design of new flavor compounds with desired characteristics. univie.ac.at Furthermore, the synthesis of pyrazine-functionalized calix ontosight.aiarenes has been investigated for their metal ion extraction properties, highlighting the potential of pyrazine derivatives in materials science. rsc.org These approaches could be applied to this compound to create new molecules with enhanced flavor profiles or entirely new functionalities.
Interdisciplinary Research Integrating Flavor Science with Biomedicine and Materials Science
The future of research on this compound and other flavor compounds lies in interdisciplinary collaboration. The integration of flavor science with biomedicine and materials science is opening up new avenues of investigation and application.
In the biomedical field, pyrazine derivatives are being explored for a range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. ontosight.airesearchgate.net The structural motifs present in this compound could serve as a starting point for the design of new bioactive compounds. For instance, imidazo[1,2-a]pyrazine (B1224502) derivatives have been developed as inhibitors of bacterial secretion systems, representing a potential new class of antibacterial agents. nih.gov
In materials science, the encapsulation of flavor compounds like this compound in various matrices is a major area of research. nih.govcapecrystalbrands.comstudysmarter.co.ukresearchgate.net Encapsulation technologies, such as spray drying and coacervation, can protect volatile flavor compounds from degradation, control their release, and facilitate their handling and application in food products. nih.govcapecrystalbrands.com Furthermore, pyrazine-containing polymers are being investigated for applications in electronics, such as in solar cells, and as fluorescent probes for cellular imaging. mdpi.comresearchgate.net This convergence of disciplines promises to unlock the full potential of this compound, extending its relevance far beyond its role as a flavor compound.
Q & A
Q. Key validation methods :
- NMR spectroscopy : Confirms substitution patterns (e.g., disappearance of Cl signals and emergence of thioether protons).
- Mass spectrometry : Validates molecular weight (C₁₀H₁₀N₂S, MW: 206.27 g/mol) .
Advanced: How do electronic substituents influence the catalytic activity of pyrazine derivatives in heterogeneous electrocatalysis?
Answer:
The electrophilicity of pyrazine derivatives, modulated by substituents, directly impacts catalytic rates in oxygen reduction reactions (ORR). For example:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) increase pyrazine's electrophilicity, enhancing ORR activity by stabilizing transition states .
- Tuning catalytic rates : Substituted graphite-conjugated pyrazines (GCPs) exhibit a 70-fold variation in ORR rates depending on substituent electronic effects (Table 1).
Q. Table 1. Substituent Effects on ORR Activity
| Substituent (R) | Electrophilicity (Hammett σ) | ORR Rate (mA/cm²) |
|---|---|---|
| -H | 0.00 | 0.12 |
| -Cl | 0.23 | 0.85 |
| -NO₂ | 0.78 | 8.40 |
Q. Methodological Insight :
- Cyclic voltammetry in alkaline media (0.1 M KOH) quantifies ORR activity.
- DFT calculations correlate substituent electronic parameters with adsorption energies of O₂ intermediates .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- 1H/13C NMR : Identifies proton environments (e.g., furfurylthio protons at δ 6.2–6.5 ppm, pyrazine protons at δ 8.3–8.5 ppm) and carbon connectivity .
- FT-IR : Detects C-S stretching vibrations (600–700 cm⁻¹) and aromatic C=N/C-C modes (1500–1600 cm⁻¹) .
- GC-MS/HPLC : Quantifies purity (>98%) and resolves isomers using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced: What computational approaches are suitable for modeling the excited-state dynamics of pyrazine derivatives?
Answer:
Multiconfiguration time-dependent Hartree (MCTDH) simulations are critical for modeling nonadiabatic transitions between S₁ (n→π*) and S₂ (π→π*) states:
Q. Key findings :
- Weakly coupled vibrational modes (e.g., ring puckering) contribute to spectral broadening.
- Symmetry constraints (D₂h) must be enforced to avoid unphysical state mixing .
Advanced: How does the furfurylthio substituent affect the binding interactions of pyrazine derivatives with protein targets?
Answer:
The furfurylthio group enhances binding via:
- Hydrogen bonding : Thioether sulfur acts as a weak H-bond acceptor with protein backbone amides (observed in 32% of PDB structures) .
- π-Stacking : The furan ring engages in edge-to-face interactions with aromatic residues (e.g., Phe, Tyr).
Case Study :
In co-crystallized complexes, pyrazine derivatives with sulfur substituents exhibit dual binding modes :
N-H···S interactions (2.8–3.2 Å) with catalytic serine residues.
Furan π-system stacking with tryptophan indole rings (3.5–4.0 Å) .
Q. Methodological Note :
- Molecular docking (AutoDock Vina) : Use flexible side-chain sampling to capture sulfur-mediated interactions.
- QM/MM simulations : Quantify binding energy contributions from the furfurylthio group (−2.3 to −3.1 kcal/mol) .
Basic: What are the challenges in detecting this compound in complex matrices?
Answer:
- Matrix interference : Co-eluting compounds (e.g., Maillard reaction products) in food or biological samples require SPE cleanup (C18 or HLB cartridges) .
- Detection limits : Optimize HS-SPME-GC-MS (Headspace Solid-Phase Microextraction) with a Carboxen/PDMS fiber for volatile capture (LOD: 0.1 ppb) .
Advanced: How do intramolecular noncovalent interactions influence the conductivity of pyrazine-based polymers?
Answer:
S···N contacts and π-π stacking in pyrazine-thiophene copolymers reduce band gaps (Eg ≈ 1.2 eV) via:
Q. Table 2. Band Gap Modulation in Pyrazine Polymers
| Polymer Structure | Eg (eV) | Conductivity (S/cm) |
|---|---|---|
| Thiophene-Pyrazine-Thiophene | 1.3 | 5.2 × 10⁻³ |
| Pyrrole-Pyrazine-Pyrrole | 1.8 | 1.1 × 10⁻⁴ |
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